2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate
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Overview
Description
2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate is a chemical compound known for its unique structure and properties. It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a mineral acid such as hydrochloric acid (HCl). The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted by various nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻), cyanide (CN⁻), and hydroxide (OH⁻) can react with the diazonium group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinolines.
Scientific Research Applications
2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate involves its interaction with molecular targets and pathways. The diazonium group can participate in electrophilic aromatic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-(4-methylphenyl)ethenolate
- 2-Diazonio-2-(dimethoxyphosphoryl)-1-methoxyethen-1-olate
Uniqueness
2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate is unique due to its specific structure, which includes a quinoline moiety substituted with methoxy and phenoxy groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
359784-28-4 |
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Molecular Formula |
C18H13N3O3 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
2-diazo-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethanone |
InChI |
InChI=1S/C18H13N3O3/c1-23-13-7-8-16-14(9-13)15(17(22)11-20-19)10-18(21-16)24-12-5-3-2-4-6-12/h2-11H,1H3 |
InChI Key |
RKLZUDIEUXWLCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)C=[N+]=[N-])OC3=CC=CC=C3 |
Origin of Product |
United States |
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